![molecular formula C14H12O3 B1610257 4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 49743-87-5](/img/structure/B1610257.png)
4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid, also known as HMBPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
I have conducted several searches to gather information on the scientific research applications of “4-(4-Hydroxymethylphenyl)benzoic acid”, also known as “4’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carboxylic acid” or “4-[4-(hydroxymethyl)phenyl]benzoic Acid”. However, there is limited specific information available on this compound’s unique applications. Below are some potential applications based on related compounds and general chemical properties:
Biotechnological Processes
4-Hydroxybenzoic acid (4-HBA): has been used as an intermediate for several value-added bioproducts with potential applications in food, cosmetics, pharmacy, and fungicides .
Pharmaceutical Industry
Compounds like 4-HBA are used in the production of preservatives and bactericides due to their phenolic properties .
Cosmetic Industry
The alkyl esters of 4-HBA , known as parabens, have been widely used in cosmetic products as preservatives .
Food Industry
Similar compounds are utilized in the food industry for their preservative properties .
Chemical Synthesis
Related compounds have been used in various chemical synthesis processes, such as Suzuki-Miyaura coupling and Stille coupling reactions .
Analytical Chemistry
4-HBA: derivatives are used in chromatography for the analysis of aromatic acids and alcohols .
properties
IUPAC Name |
4-[4-(hydroxymethyl)phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-8,15H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUFJTLYVMRPLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455088 | |
Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid | |
CAS RN |
49743-87-5 | |
Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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